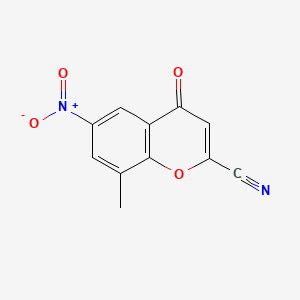

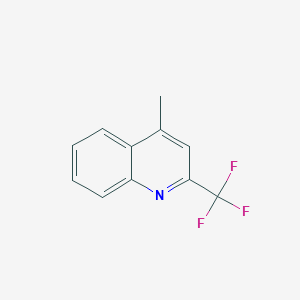

4-甲基-2-(三氟甲基)喹啉

描述

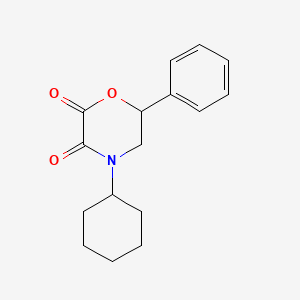

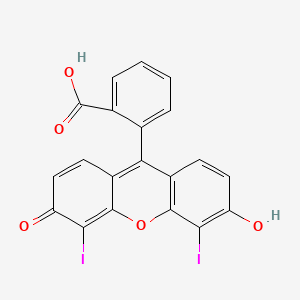

4-Methyl-2-(trifluoromethyl)quinoline is a quinoline derivative . Quinoline is a well-known nitrogenous tertiary base with a hetero nucleus and a chemical formula of C9H7N . The quinoline ring system is widespread in nature and has been used for a long time as a basic structure for the synthesis of various drugs .

Synthesis Analysis

The synthesis of quinoline derivatives often involves a variety of methods including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . For example, the acid-catalyzed condensation of anilines with ethyl 4,4,4-trifluoro acetoacetate affords 1,4-dihydro-2-trifluoromethyl-4H-4-quinolinones, which can easily be converted into 4-bromo-2-(trifluoromethyl)quinolines .Chemical Reactions Analysis

Fluorinated quinolines have been synthesized using a variety of methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are also discussed .科学研究应用

抗微生物药物

已合成并评估了4-甲基-2-(三氟甲基)喹啉衍生物作为潜在的抗微生物药物。例如,从4-氢肼基-8-(三氟甲基)喹啉合成新型吡唑并[3,4-d]嘧啶衍生物显示出有希望的抗菌和抗真菌活性。这些化合物表现出显著的抗微生物特性,突显了4-甲基-2-(三氟甲基)喹啉在新型抗微生物药物开发中的潜力(Holla et al., 2006)。

电化学氟化

已研究了4-甲基-2-(三氟甲基)喹啉衍生物在电化学氟化的背景下。这个过程涉及这些化合物中硫醚的区域选择性阳极氟化,导致α-氟化硫醚的高效生产。这项研究为这些喹啉的电化学氟化过程的优化提供了见解(Dawood & Fuchigami, 1999)。

锌离子的检测

报道了基于4-氨基-2-甲基-8-(三氟甲基)喹啉的磁性纳米结构用于检测水溶液中的锌离子的开发。这些纳米结构对锌离子具有高灵敏度和选择性,使它们在环境和生物应用中非常有用(Pourfallah & Lou, 2018)。

三唑的合成和表征

已探索了4-甲基-2-(三氟甲基)喹啉的1,2,3-三唑衍生物的合成和抗微生物活性。这些衍生物已通过各种光谱方法进行表征,并测试了它们的抗微生物性能,进一步展示了4-甲基-2-(三氟甲基)喹啉在药物化学中的多功能性(Holla et al., 2005)。

喹啉衍生物的合成

该化合物已被用于合成各种喹啉衍生物。例如,已开发了一种使用乙炔酮-S,S-缩醛合成4-官能化喹啉的方法。这种合成涉及一锅法程序,提供了多样化喹啉衍生物的高效途径(Zhao et al., 2007)。

安全和危害

未来方向

Fluorinated quinolines have found application in agriculture, and also as components for liquid crystals. A growing interest in fluorinated derivatives of quinolines stimulates research studies aimed at development of novel methods of synthesis, studying of reactivity of fluorinated quinolines and their plausible practical applications . In addition, recent literature data covers CF3-incorporated potential drug molecules, including their syntheses and uses for various diseases and disorders .

作用机制

Target of Action

It’s known that quinoline compounds, which include 4-methyl-2-(trifluoromethyl)quinoline, have a wide spectrum of biological activity .

Mode of Action

Quinoline compounds are known to interact with various targets, leading to a range of biological effects .

Biochemical Pathways

Quinoline compounds are known to interact with various biochemical pathways, leading to a range of downstream effects .

Result of Action

Quinoline compounds are known to have a range of effects at the molecular and cellular level .

属性

IUPAC Name |

4-methyl-2-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3N/c1-7-6-10(11(12,13)14)15-9-5-3-2-4-8(7)9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIPWMZMOUSKJKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=CC=CC=C12)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70346306 | |

| Record name | 4-Methyl-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70346306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

76068-41-2 | |

| Record name | 4-Methyl-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70346306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。